Valone

描述

属性

IUPAC Name |

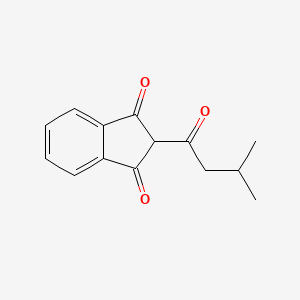

2-(3-methylbutanoyl)indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-8(2)7-11(15)12-13(16)9-5-3-4-6-10(9)14(12)17/h3-6,8,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWMAOPFDINGAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042509 | |

| Record name | 2-Isovaleryl-1,3-indanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Merck Index] Yellow crystalline solid; [MSDSonline] | |

| Record name | Valone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7698 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water; soluble in common organic solvents. | |

| Record name | VALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000688 [mmHg] | |

| Record name | Valone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7698 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow, crystalline solid., Yellow solid from methanol | |

CAS No. |

83-28-3 | |

| Record name | Valone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VALONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | VALONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Isovaleryl-1,3-indanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isovalerylindan-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V8VCY004E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

68-69 °C | |

| Record name | VALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Origin of Ivermectin

Of course, I can create an in-depth technical guide on the discovery and origin of a compound. Please specify the name of the compound you are interested in. For the purpose of providing a comprehensive example, I will proceed with Ivermectin , a compound with a fascinating discovery journey.

This guide provides a detailed account of the discovery of Ivermectin, from the initial soil sample collection to its development as a broad-spectrum antiparasitic agent. It is intended for researchers, scientists, and drug development professionals.

Discovery and Origin

The story of Ivermectin begins with a collaborative research program between the Kitasato Institute in Japan and Merck & Co. in the United States. In the early 1970s, Satoshi Ōmura, a scientist at the Kitasato Institute, was leading a program focused on isolating novel microorganisms from soil samples to discover new bioactive compounds.

A particular soil sample, collected near a golf course in Kawana, Ito City, Shizuoka Prefecture, Japan, yielded a new species of actinomycete, which was later named Streptomyces avermitilis. This microorganism was sent to Merck Research Labs for further investigation as part of the ongoing collaboration.

At Merck, a team led by William C. Campbell tested extracts from the cultured S. avermitilis for their therapeutic potential. These extracts demonstrated remarkable efficacy against a variety of parasitic nematodes. The active components were isolated and characterized, leading to the identification of a new class of macrocyclic lactones named avermectins.

Ivermectin is a derivative of avermectin B1, which is a mixture of two homologous compounds, avermectin B1a and B1b. Through a process of selective hydrogenation, Ivermectin was developed, exhibiting an improved safety profile and enhanced activity. This new compound proved to be highly effective against a broad range of internal and external parasites in animals and humans.

The pioneering work of Satoshi Ōmura and William C. Campbell on the discovery of Ivermectin was recognized with the 2015 Nobel Prize in Physiology or Medicine, which they shared with Tu Youyou for her discovery of artemisinin.

Quantitative Data

Table 1: Key Milestones in the Discovery of Ivermectin

| Year | Milestone | Key Contributors/Institutions |

| 1973 | Isolation of Streptomyces avermitilis from a soil sample in Japan. | Satoshi Ōmura, Kitasato Institute |

| 1975 | Discovery of the anthelmintic activity of avermectins. | William C. Campbell, Merck & Co. |

| 1979 | Chemical structure of avermectins elucidated. | Merck & Co. |

| 1981 | Ivermectin first marketed for veterinary use. | Merck & Co. |

| 1987 | Ivermectin approved for human use to treat onchocerciasis (river blindness). | Merck & Co., World Health Organization |

Table 2: Components of Avermectin B1

| Component | Chemical Formula | Molar Mass ( g/mol ) |

| Avermectin B1a | C48H72O14 | 873.1 |

| Avermectin B1b | C47H70O14 | 859.1 |

Experimental Protocols

Protocol 1: Isolation of Streptomyces avermitilis

-

Soil Sample Collection: Soil samples were collected from various locations in Japan. The specific sample that yielded S. avermitilis was collected from the edge of a golf course in Kawana, Ito City, Shizuoka Prefecture.

-

Sample Preparation: A suspension of the soil sample was prepared in sterile water.

-

Serial Dilution and Plating: The soil suspension was serially diluted and plated onto agar media suitable for the growth of actinomycetes (e.g., oatmeal agar or starch-casein agar).

-

Incubation: The plates were incubated at 28°C for 7-14 days.

-

Colony Selection: Colonies exhibiting the characteristic morphology of Streptomyces (e.g., dry, chalky appearance with aerial mycelia) were selected for further investigation.

-

Pure Culture Isolation: Selected colonies were streaked onto fresh agar plates to obtain pure cultures.

-

Taxonomic Identification: The isolated strain was identified as a new species, Streptomyces avermitilis, based on its morphological, cultural, and physiological characteristics.

Protocol 2: Screening for Anthelmintic Activity

-

Fermentation: The isolated S. avermitilis was cultured in a liquid fermentation medium to produce secondary metabolites.

-

Extraction: The fermentation broth was extracted with an organic solvent (e.g., acetone or methanol) to obtain a crude extract.

-

In Vivo Screening: The crude extract was administered to mice infected with the nematode Nematospiroides dubius.

-

Efficacy Assessment: The efficacy of the extract was determined by comparing the worm burden in treated mice to that in untreated control mice. A significant reduction in worm count indicated positive anthelmintic activity.

-

Bioassay-Guided Fractionation: The active crude extract was subjected to chromatographic techniques to separate its components. Each fraction was tested for anthelmintic activity to isolate the pure active compounds, the avermectins.

Diagrams

Caption: Workflow of Ivermectin Discovery and Development.

Caption: Mechanism of Action of Ivermectin in Parasites.

An In-depth Technical Guide to the Physical and Chemical Properties of N-Acetylcysteine

For Researchers, Scientists, and Drug Development Professionals

N-acetylcysteine (NAC) is the N-acetyl derivative of the naturally occurring amino acid L-cysteine.[1][2] It is a medication and dietary supplement with a well-established safety profile, primarily used to treat paracetamol (acetaminophen) overdose and as a mucolytic agent to loosen thick mucus in individuals with respiratory conditions.[1][3] Its therapeutic effects are largely attributed to its antioxidant and anti-inflammatory properties.[3] NAC serves as a precursor to L-cysteine and, subsequently, the antioxidant glutathione.[1][4] The free thiol group in its structure confers antioxidant effects and the ability to reduce free radicals.[1]

Physical and Chemical Properties

N-acetylcysteine is a white crystalline powder with a slight garlic-like odor and a sour taste.[5][6] It is a hygroscopic substance, meaning it readily absorbs moisture from the air.[1][5]

Table 1: General and Physical Properties of N-Acetylcysteine

| Property | Value |

| IUPAC Name | (2R)-2-acetamido-3-sulfanylpropanoic acid[1][2] |

| Synonyms | N-acetyl-L-cysteine, NAC, Acetylcysteine[7][8] |

| Chemical Formula | C5H9NO3S[9][10][11] |

| Molecular Weight | 163.19 g/mol [1][9] |

| Appearance | White or with a light yellow cast crystalline powder[1][5] |

| Melting Point | 109 to 110 °C (228 to 230 °F)[1][2] |

| Boiling Point | 407.7 ± 40.0 °C (Predicted)[9] |

| Density | 1.249 g/cm³ (estimate)[9] |

Table 2: Solubility and Acidity of N-Acetylcysteine

| Property | Value |

| Solubility | Soluble in water and alcohol.[1] Practically insoluble in chloroform and ether.[1][5] |

| pKa | The carboxylic acid group (pKa1) has a value of approximately 3.14-3.24, while the thiol group (pKa2) has a pKa of about 9.5.[1][12] |

| pH of 1% aqueous solution | 2.0 to 2.8[1] |

Key Chemical Reactions and Mechanisms of Action

Antioxidant Activity

NAC's primary antioxidant mechanism is its role as a precursor for glutathione (GSH) synthesis.[4][13][14] Cysteine is the rate-limiting amino acid in the production of GSH, and NAC provides a readily available source of cysteine.[15] By boosting intracellular GSH levels, NAC helps protect cells from oxidative damage caused by reactive oxygen species (ROS).[15] NAC can also exert direct antioxidant effects by scavenging free radicals, although this is considered a secondary mechanism in vivo.[3][13] A newer proposed mechanism suggests that NAC is converted into hydrogen sulfide (H2S) and sulfane sulfur species, which have significant antioxidative properties.[16]

Mucolytic Action

As a mucolytic agent, NAC works by breaking the disulfide bonds within mucoproteins in the mucus.[1][4][17] This action reduces the viscosity of the mucus, making it easier to clear from the respiratory tract.[4][18] This is particularly beneficial in conditions with thick, viscous mucus such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.[1][18]

Signaling Pathways

Glutathione Synthesis Pathway

NAC is readily deacetylated in the body to form L-cysteine, which is a crucial component for the synthesis of glutathione. Glutathione synthetase then catalyzes the formation of glutathione from γ-glutamylcysteine and glycine.

Caption: N-Acetylcysteine serves as a precursor for glutathione synthesis.

Inhibition of NF-κB Signaling Pathway

NAC has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response.[3] By preventing the activation of NF-κB, NAC can reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3] This anti-inflammatory action is thought to be mediated by its antioxidant properties, as ROS can activate the NF-κB pathway.[19]

Caption: NAC inhibits the NF-κB signaling pathway.

Experimental Protocols

Determination of Antioxidant Capacity: DPPH Radical Scavenging Assay

This assay is a common method to evaluate the direct antioxidant activity of a compound.

-

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to pale yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant.

-

Methodology:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of N-acetylcysteine in a suitable solvent (e.g., water or methanol).

-

Mix the DPPH solution with the N-acetylcysteine solutions in a 96-well plate or cuvettes.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

A control sample containing only the solvent and DPPH is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Caption: Workflow for DPPH radical scavenging assay.

Assessment of Mucolytic Activity: Viscometry

This method directly measures the effect of NAC on the viscosity of mucus.

-

Principle: The viscosity of a fluid is a measure of its resistance to flow. Mucolytic agents reduce the viscosity of mucus.

-

Methodology:

-

Obtain a sample of mucus (e.g., sputum from patients with respiratory diseases or a mucus simulant).

-

Homogenize the mucus sample to ensure consistency.

-

Measure the initial viscosity of the mucus sample using a viscometer (e.g., a cone-plate or rotational viscometer) at a controlled temperature.

-

Add a known concentration of N-acetylcysteine solution to the mucus sample and mix thoroughly.

-

Incubate the mixture for a specific period.

-

Measure the viscosity of the NAC-treated mucus sample again under the same conditions.

-

A control sample with a placebo (e.g., saline) is also tested.

-

The percentage reduction in viscosity is calculated to determine the mucolytic efficacy.

-

Caption: Workflow for assessing mucolytic activity using viscometry.

References

- 1. Acetylcysteine - Wikipedia [en.wikipedia.org]

- 2. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Acetylcysteine? [synapse.patsnap.com]

- 5. Acetylcysteine [chembk.com]

- 6. N-Acetyl-L-cysteine | 616-91-1 [chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. N-Acetyl-L-cysteine CAS#: 616-91-1 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. L-Cysteine, N-acetyl- [webbook.nist.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tandfonline.com [tandfonline.com]

- 14. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cymbiotika.com [cymbiotika.com]

- 16. researchportal.vub.be [researchportal.vub.be]

- 17. researchgate.net [researchgate.net]

- 18. Impact of N-Acetylcysteine on Mucus Hypersecretion in the Airways: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. search.library.albany.edu [search.library.albany.edu]

Rapamycin: A Technical Guide to its Biological Activity and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound originally isolated from the bacterium Streptomyces hygroscopicus.[1] Initially identified for its antifungal properties, it has since been recognized for its potent immunosuppressive and anti-proliferative activities.[1] This has led to its clinical use in preventing organ transplant rejection and in treating certain types of cancer.[2][3] The primary mechanism of action of Rapamycin is the inhibition of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[4][5] Dysregulation of the mTOR pathway is implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.[6] This guide provides an in-depth overview of the biological activity of Rapamycin, with a focus on its molecular function, relevant quantitative data, and key experimental methodologies.

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its effects by forming a complex with the intracellular receptor FK506-binding protein 12 (FKBP12).[4][7] This Rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[1][4] mTOR is a core component of two distinct protein complexes, mTORC1 and mTORC2, which regulate different cellular processes.[5]

-

mTORC1: This complex is sensitive to Rapamycin and integrates signals from growth factors, nutrients, and cellular energy levels to control protein synthesis, lipid synthesis, and autophagy.[1][8] Key downstream effectors of mTORC1 include S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which are crucial for ribosome biogenesis and translation initiation.[9][10]

-

mTORC2: Generally considered insensitive to acute Rapamycin treatment, mTORC2 is involved in the regulation of cell survival and cytoskeletal organization, primarily through the phosphorylation of Akt.[1][5] However, prolonged exposure to Rapamycin can inhibit mTORC2 in certain cell types.[6]

By inhibiting mTORC1, Rapamycin effectively reduces protein synthesis and arrests the cell cycle in the G1 phase, leading to its anti-proliferative effects.[7]

Signaling Pathway Diagram

Caption: The mTOR signaling pathway and the inhibitory action of the Rapamycin-FKBP12 complex on mTORC1.

Quantitative Data on Biological Activity

The potency of Rapamycin varies across different cell lines and is typically quantified by the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). These values are crucial for determining the appropriate dosage for in vitro and in vivo studies.

| Cell Line | Assay Type | IC50 / EC50 | Reference |

| HEK293 | mTOR Activity Assay | ~0.1 nM (IC50) | [5] |

| T98G (Glioblastoma) | Cell Viability | 2 nM (IC50) | [5] |

| U87-MG (Glioblastoma) | Cell Viability | 1 µM (IC50) | [5] |

| U373-MG (Glioblastoma) | Cell Viability | >25 µM (IC50) | [5] |

| Ca9-22 (Oral Cancer) | Cell Proliferation | ~15 µM (IC50) | [9] |

| MCF-7 (Breast Cancer) | Cell Growth | 20 nM (IC50) | [4] |

| MDA-MB-231 (Breast Cancer) | Cell Growth | 20 µM (IC50) | [4] |

| HuH7 (Hepatoma) | Cell Viability | 1047 ± 148 µg/mL (IC50, Cetuximab alone) | [11] |

| HuH7 (Hepatoma) | Cell Viability | 182 ± 29 µg/mL (IC50, with Rapamycin) | [11] |

| HepG2 (Hepatoma) | Cell Viability | 1198 ± 435 µg/mL (IC50, Cetuximab alone) | [11] |

| HepG2 (Hepatoma) | Cell Viability | 169 ± 45 µg/mL (IC50, with Rapamycin) | [11] |

| SNU-387 (Hepatoma) | Cell Viability | >2000 µg/mL (IC50, Cetuximab alone) | [11] |

| SNU-387 (Hepatoma) | Cell Viability | 373 ± 53 µg/mL (IC50, with Rapamycin) | [11] |

| SNU-449 (Hepatoma) | Cell Viability | >2000 µg/mL (IC50, Cetuximab alone) | [11] |

| SNU-449 (Hepatoma) | Cell Viability | 359 ± 43 µg/mL (IC50, with Rapamycin) | [11] |

| T24 (Urothelial Carcinoma) | Cell Proliferation | Significant at 1 nmol/L | [12] |

| RT4 (Urothelial Carcinoma) | Cell Proliferation | Significant at 1 nmol/L | [12] |

| J82 (Urothelial Carcinoma) | Cell Proliferation | Significant at 1 nmol/L | [12] |

| UMUC3 (Urothelial Carcinoma) | Cell Proliferation | Significant at 10 nmol/L | [12] |

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[1] The insoluble formazan is then solubilized, and the absorbance is measured, which is proportional to the number of viable cells.[1]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Rapamycin (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[1]

-

Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1] A reference wavelength of >650 nm can be used to subtract background absorbance.

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating the effects of Rapamycin on cancer cells.

Analysis of mTOR Pathway Activity (Western Blot)

Western blotting is a fundamental technique to detect and quantify the levels of total and phosphorylated proteins in the mTOR signaling pathway, providing a direct measure of pathway activation or inhibition.[7]

Protocol:

-

Protein Extraction:

-

Treat cells with Rapamycin as described above.

-

Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

SDS-PAGE:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein (typically 20-40 µg) onto a polyacrylamide gel. Due to the large size of mTOR (~289 kDa), a low-percentage (e.g., 6%) or gradient gel is recommended.[7]

-

Perform electrophoresis to separate proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). For large proteins like mTOR, a wet transfer at 100V for 2 hours or overnight at a lower voltage is recommended to ensure efficient transfer.[7]

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-mTOR, mTOR, phospho-S6K1, S6K1, phospho-4E-BP1, 4E-BP1) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponds to the amount of protein.

-

Conclusion

Rapamycin is a critical tool for both basic research and clinical applications due to its specific inhibition of the mTORC1 pathway. Understanding its mechanism of action, quantitative activity in different cellular contexts, and the appropriate experimental methods for its study are essential for researchers in cell biology, pharmacology, and drug development. This guide provides a foundational overview to facilitate further investigation into the multifaceted roles of Rapamycin and the mTOR signaling network.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Rapamycin enhances cetuximab cytotoxicity by inhibiting mTOR-mediated drug resistance in mesenchymal hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

[Compound Name] analogues and derivatives

An In-Depth Guide to Paclitaxel Analogues and Derivatives: Synthesis, Biological Evaluation, and Mechanism of Action

Introduction

Paclitaxel is a highly effective mitotic inhibitor used in the treatment of a wide range of cancers, including ovarian, breast, and lung cancer.[1] Originally isolated from the bark of the Pacific yew tree, Taxus brevifolia, its unique mechanism of action involves the stabilization of microtubules, which are critical components of the cellular cytoskeleton.[2] By binding to the β-tubulin subunit of microtubules, paclitaxel promotes their assembly and prevents depolymerization, leading to the formation of non-functional microtubule bundles, cell cycle arrest in the G2/M phase, and ultimately, apoptosis (programmed cell death).[2][3]

Despite its success, paclitaxel's clinical use is hampered by challenges such as poor water solubility, the development of drug resistance, and various side effects.[4] This has driven extensive research into the development of analogues and derivatives to improve its pharmacological profile. One of the most successful semi-synthetic analogues is Docetaxel, which has demonstrated greater potency in certain tumor types.[4] This guide provides a technical overview of the structure-activity relationships, quantitative efficacy, synthesis, and key signaling pathways associated with paclitaxel and its derivatives.

Data Presentation: Comparative Cytotoxicity

The development of paclitaxel analogues aims to enhance cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a key metric in these evaluations. Below is a summary of IC50 values for paclitaxel and its key analogues in several human breast cancer cell lines.

| Compound | Cell Line | Cancer Subtype | IC50 (nM) |

| Paclitaxel | SK-BR-3 | HER2+ | ~6.0 |

| MDA-MB-231 | Triple Negative | ~4.5 | |

| T-47D | Luminal A | ~3.0 | |

| Docetaxel | SK-BR-3 | HER2+ | ~3.5 |

| MDA-MB-231 | Triple Negative | ~3.0 | |

| T-47D | Luminal A | ~2.0 | |

| Analogue A | SK-BR-3 | HER2+ | >100 |

| MDA-MB-231 | Triple Negative | >100 | |

| T-47D | Luminal A | >100 | |

| Analogue B | SK-BR-3 | HER2+ | ~15.0 |

| MDA-MB-231 | Triple Negative | ~10.0 | |

| T-47D | Luminal A | ~8.0 |

Data compiled from cytotoxicity assays (72h exposure). IC50 values are approximate and can vary based on experimental conditions.[5][6][7]

Signaling Pathways and Mechanism of Apoptosis

Paclitaxel-induced mitotic arrest triggers a cascade of downstream signaling events culminating in apoptosis. A key pathway involves the activation of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family. Activated JNK translocates to the mitochondria where it phosphorylates the anti-apoptotic protein Bcl-2.[2][8] This phosphorylation inactivates Bcl-2, disrupting the balance of pro- and anti-apoptotic proteins at the mitochondrial membrane and leading to the release of cytochrome c and subsequent caspase activation.[4][9]

References

- 1. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JNK is associated with Bcl-2 and PP1 in mitochondria: paclitaxel induces its activation and its association with the phosphorylated form of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Mild and Convenient Semi-Synthesis of Docetaxel from 10-Deacety...: Ingenta Connect [ingentaconnect.com]

- 4. Inhibition of TNF-α and JNK Signaling Pathway Can Reduce Paclitaxel-Induced Apoptosis of Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 8. Deletion of the loop region of Bcl-2 completely blocks paclitaxel-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhancement of paclitaxel-induced breast cancer cell death via the glycogen synthase kinase-3β-mediated B-cell lymphoma 2 regulation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Rapamycin in Cell Culture

Introduction

Rapamycin is a macrolide compound originally isolated from the bacterium Streptomyces hygroscopicus. It is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival.[1][2][3] The mTOR signaling pathway integrates signals from growth factors, nutrients, and cellular energy status to control these fundamental cellular processes.[1][4] Dysregulation of the mTOR pathway is frequently observed in various diseases, including cancer, making it a key therapeutic target.[2][5] This document provides detailed protocols for the use of Rapamycin in cell culture, including its mechanism of action, effects on various cell lines, and methods for assessing its activity.

Mechanism of Action

Rapamycin exerts its inhibitory effect on mTOR by first forming a complex with the intracellular receptor FK506-binding protein 12 (FKBP12).[2][3] This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[3][4] mTORC1 is a key regulator of protein synthesis and cell growth, and its inhibition by Rapamycin leads to the dephosphorylation of its downstream effectors, including S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[2][6] This results in the suppression of protein synthesis and cell cycle arrest in the G1 phase.[7] While mTORC1 is sensitive to Rapamycin, mTOR Complex 2 (mTORC2), which is involved in cell survival and cytoskeletal organization, is generally considered to be insensitive to acute Rapamycin treatment, although prolonged exposure can inhibit mTORC2 in some cell types.[5][8]

Quantitative Data: Effects of Rapamycin on Cancer Cell Lines

The sensitivity of cancer cell lines to Rapamycin varies significantly, with IC50 values (the concentration required to inhibit a biological process by 50%) for cell growth inhibition ranging from nanomolar to micromolar concentrations.[8][9] This differential sensitivity can be influenced by the genetic background of the cells, such as the status of the PI3K/Akt pathway.[9]

| Cell Line | Cancer Type | IC50 (Cell Proliferation) | Notes |

| MCF-7 | Breast Cancer | ~20 nM | Highly sensitive to Rapamycin.[8][9] |

| MDA-MB-231 | Breast Cancer | ~10-20 µM | Exhibits lower sensitivity to Rapamycin.[8][9] |

| Ca9-22 | Oral Cancer | ~15 µM | Rapamycin inhibits proliferation in a dose-dependent manner.[10] |

| 22RV1 | Prostate Cancer | More sensitive than other prostate cancer cell lines. | Cyclin D1 levels correlate with sensitivity.[11] |

| DU145 | Prostate Cancer | Less sensitive to Rapamycin. | Rapamycin alone was unable to induce 50% cell death.[11] |

| Y79 | Retinoblastoma | Proliferation significantly inhibited at 0.4 µM. | Induces cell cycle arrest in the S phase.[12] |

| HepG2 | Liver Cancer | Rapamycin inhibits cell proliferation. | Effect is more evident under serum-deprived conditions.[13] |

Experimental Protocols

Preparation of Rapamycin Stock Solution

Rapamycin is typically supplied as a crystalline solid. To prepare a stock solution for cell culture experiments, follow these steps:

-

Reconstitution: Dissolve Rapamycin in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution, for example, 10 mM.[7]

-

Aliquoting: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C for up to 3 months.[7] For long-term storage, -80°C is recommended.

Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the effect of Rapamycin on the viability of adherent cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

Rapamycin stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Rapamycin Treatment: Prepare serial dilutions of Rapamycin in complete medium from the stock solution. The final concentrations should span a range appropriate for the cell line being tested (e.g., 0.1 nM to 100 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Rapamycin. Include a vehicle control (medium with the same concentration of DMSO used for the highest Rapamycin concentration).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[14]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Western Blot Analysis of mTOR Signaling

This protocol describes how to assess the effect of Rapamycin on the mTOR signaling pathway by analyzing the phosphorylation status of mTOR and its downstream target, S6K1.

Materials:

-

Cells treated with Rapamycin

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K1, anti-S6K1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After Rapamycin treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.[6]

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.[6]

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[6]

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[6]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative phosphorylation levels of mTOR and S6K1.

Visualizations

Caption: Simplified mTOR signaling pathway showing the inhibitory effect of Rapamycin.

Caption: Experimental workflow for determining cell viability using an MTT assay.

References

- 1. cusabio.com [cusabio.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mTOR - Wikipedia [en.wikipedia.org]

- 4. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mammalian Target of Rapamycin (mTOR) Pathways in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Rapamycin | Cell Signaling Technology [cellsignal.com]

- 8. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. e-century.us [e-century.us]

- 12. Rapamycin inhibits proliferation and apoptosis of retinoblastoma cells through PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of rapamycin on cell proliferation and phosphorylation of mTOR and p70(S6K) in HepG2 and HepG2 cells overexpressing constitutively active Akt/PKB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Western blot protocol | Abcam [abcam.com]

Application Notes and Protocols for Iproniazid in Animal Models

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of Iproniazid in various animal models. This document is intended for researchers, scientists, and drug development professionals.

Data Presentation

The following table summarizes the quantitative data on Iproniazid dosage and its effects in different animal models.

| Animal Model | Dosage | Route of Administration | Frequency | Key Findings | Reference |

| Rat | 10 mg/kg | Intraperitoneal | Single dose | Induced liver necrosis within 48 hours. | [1] |

| Rat | 400 mg/kg | Oral | Single dose | Approximate LD50; death primarily from respiratory failure. | [1] |

| Rat | 53, 200, 205, 224 mg/kg | Oral | Daily (30, 40, 61, 67 days) | Retarded sexual maturation and lengthened estrous cycle. | [2] |

| Rat | 25-100 mg/kg | Intraperitoneal | Single dose (1-4 hours pre-treatment) | Potentiation of tryptamine-induced effects. | [3] |

| Mouse | 200 mg/kg | Oral | Single dose | Approximate LD50; death primarily from respiratory failure. | [1] |

Experimental Protocols

Protocol 1: Induction of Hepatotoxicity in Rats

This protocol describes the induction of liver injury in rats using Iproniazid to study its hepatotoxic effects.

Materials:

-

Iproniazid

-

Sterile saline (0.9% NaCl)

-

Male Wistar rats (200-250 g)

-

Syringes and needles (23-25G)

-

Animal balance

-

Equipment for tissue collection and processing (e.g., surgical tools, formalin, paraffin)

Procedure:

-

Animal Acclimation: Acclimate rats to the animal facility for at least one week before the experiment.

-

Iproniazid Preparation: Dissolve Iproniazid in sterile saline to the desired concentration (e.g., 10 mg/mL).

-

Administration: Administer a single intraperitoneal (i.p.) injection of Iproniazid at a dose of 10 mg/kg.[1] A control group should receive an equivalent volume of sterile saline.

-

Observation: Monitor the animals for clinical signs of toxicity over 48 hours.

-

Tissue Collection: At 48 hours post-injection, euthanize the animals.[1] Collect liver tissue for histological analysis.

-

Histological Analysis: Fix the liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess for hepatic necrosis.

Protocol 2: Assessment of Antidepressant-Like Activity in Mice (Forced Swim Test)

This protocol outlines the use of the forced swim test to evaluate the antidepressant-like effects of Iproniazid in mice.

Materials:

-

Iproniazid

-

Vehicle (e.g., sterile saline)

-

Male C57BL/6 mice (20-25 g)

-

Glass cylinder (25 cm high, 10 cm in diameter)

-

Water (23-25°C)

-

Video recording equipment (optional)

-

Timer

Procedure:

-

Animal Acclimation: House mice in a controlled environment for at least one week prior to the experiment.

-

Iproniazid Preparation: Prepare a solution of Iproniazid in the chosen vehicle.

-

Administration: Administer Iproniazid or vehicle via the desired route (e.g., intraperitoneal) at a specific time point before the test (e.g., 1, 5, or 24 hours prior).[4]

-

Forced Swim Test:

-

Fill the glass cylinder with water to a depth of 15 cm.

-

Gently place the mouse into the water for a 6-minute session.

-

Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for that required to keep the head above water.

-

-

Data Analysis: Compare the duration of immobility between the Iproniazid-treated and vehicle-treated groups. A significant decrease in immobility time in the Iproniazid group is indicative of an antidepressant-like effect.

Visualizations

Signaling Pathway: Mechanism of Iproniazid Hepatotoxicity

The following diagram illustrates the metabolic pathway leading to Iproniazid-induced liver injury.

Caption: Metabolic activation of Iproniazid leading to hepatotoxicity.

Experimental Workflow: In Vivo Potentiation of Tryptamine Effects

This diagram outlines the experimental workflow for assessing the in vivo monoamine oxidase (MAO) inhibitory activity of Iproniazid.

Caption: Workflow for assessing Iproniazid's MAO inhibition in vivo.

References

Analytical methods for [Compound Name] quantification

Application Note: Quantitative Analysis of Metformin

Audience: Researchers, scientists, and drug development professionals.

Introduction: Metformin is a first-line oral biguanide antidiabetic drug for the treatment of type 2 diabetes. It primarily acts by reducing hepatic glucose production and improving insulin sensitivity.[1] Its mechanism involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[2][3][4] Precise and accurate quantification of metformin in various matrices, such as pharmaceutical formulations and biological fluids, is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This document provides a detailed overview of common analytical methods for metformin quantification, including UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Comparative Summary of Analytical Methods

The following table summarizes the performance characteristics of different analytical methods used for the quantification of metformin.

| Method | Matrix | Linearity Range (µg/mL) | LLOQ (µg/mL) | Wavelength/Transition | Key Findings |

| UV-Vis Spectrophotometry | Bulk & Tablet | 2 - 10 | - | 235 nm | Simple, economic, and accurate for pharmaceutical dosage forms.[5] |

| UV-Vis Spectrophotometry (AUC) | Bulk & Tablet | 1 - 14 | - | 228 - 236 nm | Utilizes Area Under Curve (AUC) method; low-cost and suitable for routine analysis.[6] |

| UV-Vis Spectrophotometry (Colorimetric) | Bulk & Tablet | 8 - 18 | - | 570 nm | Based on a colorimetric reaction with ninhydrin.[7] |

| RP-HPLC | Bulk & Tablet | 0 - 25 | - | 233 nm | Rapid method with a run time of 6 minutes per sample.[8][9] |

| RP-HPLC | Bulk & Tablet | 2.5 - 20 | 0.3 | 233 nm | Method is precise with %RSD values below 1.[10] |

| RP-HPLC | Plasma | 0.1 - 40 (mg/L) | 0.05 (mg/L) | 232 nm | Rapid sample preparation using ultrafiltration.[11] |

| LC-MS/MS | Human Plasma | 1.0 - 2000 (ng/mL) | 1.0 (ng/mL) | m/z 130.1 → 60.1 | High sensitivity and selectivity for pharmacokinetic studies.[12] |

| LC-MS/MS | Human Plasma | 0.01 - 3.0 | 0.01 | m/z 130.1 → 71.0 | Rapid and sensitive method applied to bioequivalence studies.[13] |

| HILIC-MS/MS | Human Plasma | 0.5 - 500 (ng/mL) | 0.5 (ng/mL) | m/z 130 → 71 | High sensitivity with a simple protein precipitation sample preparation.[14] |

| UPLC-MS/MS | Human Plasma | 50 - 2000 (ng/mL) | 50 (ng/mL) | - | Suitable for bioavailability and pharmacokinetic studies.[15] |

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the primary signaling pathway of metformin and a general workflow for its quantification in biological samples.

Experimental Protocols

UV-Vis Spectrophotometric Method for Tablet Formulation

This protocol is adapted for the quantification of metformin hydrochloride in pharmaceutical tablets.[5]

A. Instrumentation and Reagents

-

UV-Vis Spectrophotometer (double beam)

-

Solvent: pH 7.4 buffer solution

-

Metformin Hydrochloride Reference Standard

-

Metformin Hydrochloride Tablets (e.g., 500 mg)

B. Preparation of Standard Stock Solution

-

Accurately weigh 100 mg of Metformin HCl reference standard and transfer to a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with the pH 7.4 buffer to obtain a concentration of 1 mg/mL (1000 µg/mL).

-

From this stock solution, prepare working standards in the concentration range of 2-10 µg/mL by serial dilution with the buffer.

C. Preparation of Sample Solution

-

Weigh and finely powder 20 metformin tablets.

-

Transfer a quantity of the powder equivalent to 100 mg of metformin HCl into a 100 mL volumetric flask.

-

Add approximately 70 mL of buffer, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark with the buffer.

-

Filter the solution through a suitable filter paper.

-

Dilute the filtrate appropriately with the buffer to obtain a final theoretical concentration within the calibration range (e.g., 6 µg/mL).

D. Analysis

-

Scan the standard solutions from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which should be approximately 235 nm.[5]

-

Measure the absorbance of the standard and sample solutions at 235 nm against the buffer as a blank.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of metformin in the sample solution from the calibration curve and calculate the amount in the original tablet.

LC-MS/MS Method for Quantification in Human Plasma

This protocol provides a highly sensitive and selective method for determining metformin concentrations in human plasma, suitable for pharmacokinetic studies.[13][14]

A. Instrumentation and Reagents

-

Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

-

Analytical Column: Zorbax SB-C18 (150 mm × 2.1 mm, 5 µm) or equivalent.[13]

-

Metformin Reference Standard and a suitable internal standard (IS), such as Metformin-d6.[14]

-

Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid, Ammonium Acetate.

-

Human Plasma (blank).

B. Preparation of Solutions

-

Mobile Phase: Prepare a solution of Methanol and 10 mM Ammonium Acetate containing 1% Formic Acid (5:95 v/v).[13]

-

Standard Stock Solutions: Prepare primary stock solutions of metformin (e.g., 1 mg/mL) and the internal standard (e.g., 100 ng/mL) in methanol.[16]

-

Working Standards: Prepare working solutions for the calibration curve (e.g., 0.01 to 3.0 µg/mL) and quality control (QC) samples by serially diluting the stock solution in a suitable solvent like methanol or water.[13]

C. Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add a fixed volume of the internal standard working solution.

-

Add 300-400 µL of cold acetonitrile to precipitate plasma proteins.[13][14]

-

Vortex the mixture for 30-60 seconds.

-

Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.[16]

-

Carefully transfer the supernatant to a clean autosampler vial for injection.

D. LC-MS/MS Conditions

-

Flow Rate: 0.3 mL/min[13]

-

Injection Volume: 1-10 µL[16]

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

E. Data Analysis

-

Integrate the peak areas for metformin and the internal standard.

-

Calculate the peak area ratio (Metformin/IS).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of metformin in the unknown samples by interpolating their peak area ratios from the calibration curve.

References

- 1. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Metformin Mechanism on Gluconeogenesis and AMPK Activation: The Metabolite Perspective | MDPI [mdpi.com]

- 5. chemrj.org [chemrj.org]

- 6. ajrconline.org [ajrconline.org]

- 7. Spectrophotometric Method for Analysis of Metformin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HPLC Method for Estimation of Metformin Hydrochloride in Formulated Microspheres and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsonline.com [ijpsonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Determination of metformin in plasma by high-performance liquid chromatography after ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous quantitation of metformin and dapagliflozin in human plasma by LC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. LC-MS/MS determination of metformin in human plasma: Ingenta Connect [ingentaconnect.com]

- 14. Determination of metformin in human plasma using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijpras.com [ijpras.com]

- 16. Quantitative determination of Metformin in human plasma by UPLC-MS/MS and results of a 12-month pilot study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Protein Interaction Studies Using Biotin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both healthy and diseased states. Biotin, a small vitamin molecule, has become an indispensable tool in this field due to its remarkably strong and specific non-covalent interaction with the protein streptavidin. This high-affinity interaction, one of the strongest known in nature, forms the basis of a wide array of techniques for detecting, quantifying, and identifying protein interactors.[1]

This document provides detailed application notes and protocols for three key methodologies that leverage the biotin-streptavidin system for PPI studies: Affinity Purification using biotinylated baits followed by Mass Spectrometry (AP-MS), Proximity-Dependent Biotinylation (BioID), and Surface Plasmon Resonance (SPR).

Quantitative Data Summary

The following tables summarize key quantitative data for the biotin-streptavidin interaction and for different versions of the BioID technique, providing a basis for experimental design and comparison.

Table 1: Biotin-Streptavidin Interaction Kinetics

| Parameter | Value | Conditions | Reference |

| Dissociation Constant (Kd) | ~1 x 10⁻¹⁴ M | [2] | |

| Association Rate Constant (ka) | ~5.50 x 10⁸ M⁻¹s⁻¹ | [2] | |

| Dissociation Rate Constant (kd) | ~8.80 x 10⁻⁵ s⁻¹ | [2] |

Table 2: Comparison of Proximity-Dependent Biotinylation (BioID) Enzymes

| Enzyme | Labeling Time | Labeling Radius | Key Features | Reference |

| BioID | 18-24 hours | ~10 nm | Original promiscuous biotin ligase.[3] | [4][5] |

| BioID2 | 16-24 hours | ~10 nm | Smaller than BioID, potentially less steric hindrance. | [3] |

| TurboID | 10 minutes | Potentially larger than BioID | Highly efficient, allows for temporal studies of dynamic interactions. | [6][7] |

| miniTurbo | 10 minutes | Not specified | Smaller version of TurboID. | [6] |

Experimental Protocols

Biotin Pull-Down Assay for Identification of Interacting Proteins

This protocol describes the use of a biotinylated "bait" protein to capture and identify interacting "prey" proteins from a cell lysate.

Workflow Diagram:

References

- 1. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient proximity labeling in living cells and organisms with TurboID - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TurboID functions as an efficient biotin ligase for BioID applications in Xenopus embryos - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening Using Fluphenazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluphenazine is a typical antipsychotic drug belonging to the phenothiazine class, primarily known for its potent antagonism of dopamine D2 receptors.[1][2] Beyond its established use in psychiatry, recent research has unveiled its potential in other therapeutic areas, notably in oncology.[3][4][5] Fluphenazine has been shown to exhibit cytotoxic effects against a variety of cancer cell lines and can modulate key signaling pathways implicated in cancer progression, such as the Akt and Wnt pathways.[3][4][5] Furthermore, it is a known inhibitor of calmodulin, a calcium-binding protein involved in numerous cellular processes.[5] These diverse biological activities make Fluphenazine a valuable tool compound for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents and elucidating complex biological pathways.

These application notes provide a comprehensive overview of the use of Fluphenazine in HTS, including its mechanism of action, quantitative data from relevant screening assays, and detailed experimental protocols.

Mechanism of Action and Key Signaling Pathways

Fluphenazine's primary mechanism of action is the blockade of postsynaptic dopamine D2 receptors in the brain.[1][2] However, its pharmacological profile is broader, encompassing interactions with other neurotransmitter systems, including serotonergic, adrenergic, and histaminergic pathways.[1][2] In the context of HTS for drug discovery, particularly in oncology, its effects on the following signaling pathways are of significant interest:

-

Dopamine D2 Receptor Signaling: As a potent antagonist, Fluphenazine can be used as a reference compound in HTS assays designed to identify novel dopamine D2 receptor modulators.

-

Akt Signaling Pathway: Fluphenazine has been suggested to target the Akt signaling pathway, which plays a crucial role in cell survival, proliferation, and metabolism.[3][4][5]

-

Wnt Signaling Pathway: Evidence suggests that Fluphenazine may also regulate the Wnt signaling pathway, another critical pathway involved in development and disease, including cancer.[3][4][5]

-

Calmodulin Inhibition: Fluphenazine is an established calmodulin inhibitor, making it a useful positive control in HTS assays aimed at discovering new calmodulin antagonists.[5]

Data Presentation: Quantitative Analysis of Fluphenazine Activity

The following tables summarize the cytotoxic effects of Fluphenazine on various cancer cell lines, as determined by high-throughput cell viability assays.

Table 1: IC50 Values of Fluphenazine in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| HT-29 | Colon Cancer | Cell Viability Assay | 1.86 | [1] |

| MCF-7 (Doxorubicin-resistant) | Breast Cancer | Not Specified | 23 | [1] |

| OVCAR-3 | Ovarian Cancer | Not Specified | 3.84 | [1] |

| PC9/R | Non-Small Cell Lung Cancer | Not Specified | 8.08 | [1] |

| PC9 | Non-Small Cell Lung Cancer | Not Specified | 10.90 | [1] |

| H1975 | Non-Small Cell Lung Cancer | Not Specified | 12.36 | [1] |

| H522 | Non-Small Cell Lung Cancer | Not Specified | 12.67 | [1] |

| A549 | Non-Small Cell Lung Cancer | Not Specified | 58.92 | [1] |

| LoVo/Dx | Colon Cancer | Not Specified | 80 | [1] |

Experimental Protocols

High-Throughput Screening Workflow

The general workflow for a high-throughput screening campaign involves several key stages, from assay development to hit validation.

Protocol 1: Cell Viability and Cytotoxicity Screening (MTT Assay)

This protocol is suitable for screening compound libraries to identify cytotoxic agents against adherent cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Fluphenazine (as a positive control)

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., 0.04 N HCl in isopropanol or DMSO)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Fluphenazine (e.g., from 0.1 to 100 µM) and test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the compounds. Include vehicle-only wells as a negative control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of MTT solvent to each well and mix thoroughly with a multichannel pipette to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

-

Protocol 2: High-Throughput Cell Viability Screening (AlamarBlue™ Assay)

This protocol offers a fluorescent-based method for assessing cell viability and is amenable to HTS.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well or 384-well black, clear-bottom plates

-

Fluphenazine (as a positive control)

-

Test compounds

-

AlamarBlue™ reagent

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well or 384-well plate at an appropriate density in 100 µL (for 96-well) or 50 µL (for 384-well) of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of Fluphenazine and test compounds.

-

Add the compounds to the wells and incubate for the desired exposure time (e.g., 48-72 hours).

-

-

AlamarBlue™ Assay:

-

Add AlamarBlue™ reagent to each well (10% of the culture volume).

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

-

Data Acquisition:

-

Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

-

Data Analysis:

-

Calculate the percentage of viability as compared to the vehicle control and determine the IC50 values.

-

Signaling Pathway Diagrams

Dopamine D2 Receptor Antagonism by Fluphenazine

Putative Fluphenazine Action on Akt and Wnt Signaling Pathways

Conclusion

Fluphenazine's well-characterized primary mechanism of action and its emerging roles in modulating key cellular signaling pathways make it a versatile tool for high-throughput screening. The provided protocols for cytotoxicity and cell viability assays serve as a foundation for screening campaigns aimed at identifying novel anticancer compounds. Furthermore, its known interactions with the dopamine D2 receptor and calmodulin allow for its use as a reference compound in target-specific screens. The application of Fluphenazine in HTS, coupled with the detailed methodologies and pathway analyses presented here, will aid researchers in accelerating their drug discovery and development efforts.

References

- 1. A whole-cell assay for the high throughput screening of calmodulin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High-throughput amenable fluorescence-assays to screen for calmodulin-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Screening workflow | High Throughput Screening Core [u.osu.edu]

- 5. A workflow for high-throughput screening, data analysis, processing, and hit identification [publications.scilifelab.se]

Application Notes: [18F]Fluorodeoxyglucose ([18F]FDG) for In Vivo Imaging

Introduction

[18F]Fluorodeoxyglucose ([18F]FDG), a glucose analog, is the most widely used radiotracer for Positron Emission Tomography (PET) imaging.[1] PET is a non-invasive, quantitative imaging technique that allows for the visualization and measurement of metabolic processes in vivo.[2] By tracing the biodistribution of [18F]FDG, researchers and clinicians can assess tissue glucose metabolism, which is often altered in various disease states.[3] Its primary applications are in oncology for tumor detection and staging, neurology for assessing brain function, and cardiology for evaluating myocardial viability.

Mechanism of Action

The utility of [18F]FDG is based on the elevated rate of glycolysis in many pathological conditions, a phenomenon known as the "Warburg effect" in cancer cells.[4] The mechanism involves a "metabolic trapping" process:

-

Transport : [18F]FDG is transported across the cell membrane by glucose transporters (GLUTs), primarily GLUT1 and GLUT3, which are often overexpressed in cancer cells.[5]

-

Phosphorylation : Inside the cell, [18F]FDG is phosphorylated by the enzyme hexokinase to [18F]FDG-6-phosphate.[1][6]

-

Trapping : Unlike glucose-6-phosphate, [18F]FDG-6-phosphate cannot be further metabolized in the glycolytic pathway or be transported back out of the cell.[6][7] This intracellular accumulation allows for imaging with a PET scanner.[1]

The concentration of trapped [18F]FDG-6-phosphate is proportional to the rate of glucose uptake and metabolism, providing a map of metabolic activity.[8]

Quantitative Data Presentation

Quantitative analysis in [18F]FDG-PET imaging is crucial for objective assessment. The most common metric is the Standardized Uptake Value (SUV), which normalizes the measured radioactivity concentration for the injected dose and patient body weight.[9][10]

Table 1: Typical Preclinical [18F]FDG-PET/CT Imaging Parameters

| Parameter | Value | Notes |

|---|---|---|

| Animal Model | Mouse (e.g., BALB/c nu/nu) | Age and strain can influence biodistribution. |

| Animal Preparation | 8-16 hours fasting | Minimizes background signal from muscle and myocardium.[11][12] |

| Anesthesia | 1.5-2% Isoflurane | Isoflurane is preferred as it has minimal effect on blood glucose.[12] |

| Injected Dose | 7.4-11.1 MBq (200-300 µCi) | Dose can be adjusted based on scanner sensitivity.[11][13] |

| Injection Route | Intravenous (tail vein) | Ensures rapid and complete bioavailability.[11] |

| Uptake Period | 60 minutes | Allows for tracer distribution and clearance from blood.[13] |

| Temperature Control | Maintain at 30-37°C | Prevents activation of brown adipose tissue (BAT).[12][14] |

| Acquisition Time | 10-20 minutes | Depends on injected dose and scanner sensitivity.[11][15] |

| Post-Scan | CT for anatomical co-registration | Provides anatomical context to the functional PET data.[15] |

Table 2: Representative Biodistribution of [18F]FDG in Tumor-Bearing Mice (Data represents the percentage of injected dose per gram of tissue (%ID/g) at 60 minutes post-injection. Values are illustrative and can vary significantly based on experimental conditions.)

| Organ/Tissue | Mean %ID/g ± SD | Reference |

|---|---|---|

| Blood | 1.5 ± 0.4 | [16] |

| Heart | 12.0 ± 3.5 | [17] |

| Lungs | 2.5 ± 0.7 | [18] |

| Liver | 4.0 ± 1.1 | [16] |

| Kidneys | 3.5 ± 0.9 | [16] |

| Brain | 8.0 ± 2.0 | [18] |

| Muscle | 1.8 ± 0.6 | [17] |

| Tumor | 6.5 ± 1.8 | [14] |

| Brown Adipose Tissue | 2.2 ± 1.0 |[17] |

Experimental Protocols

Protocol: Preclinical [18F]FDG-PET/CT Imaging of Subcutaneous Tumors in Mice

This protocol outlines the standard procedure for performing [18F]FDG-PET/CT imaging in mice with xenograft tumors to assess tumor metabolism.

1. Animal Preparation (Pre-Injection) a. Fast mice for 8-12 hours prior to [18F]FDG injection to reduce physiological glucose levels and minimize background uptake in muscle and heart.[11][14] Water should be available at all times. b. Anesthetize the mouse using isoflurane (1.5-2% in 100% oxygen). Confirm proper anesthetic depth by lack of pedal reflex. c. Place the anesthetized mouse on a heating pad to maintain body temperature (37°C) and prevent activation of brown adipose tissue, which can cause significant background signal.[12][17] d. Check blood glucose levels from the tail vein. Levels should ideally be below 150 mg/dL.

2. Radiotracer Administration a. Prepare a syringe with the calculated dose of [18F]FDG (e.g., 10 MBq in ~100-150 µL saline). b. Administer the [18F]FDG via intravenous injection into the lateral tail vein.[11] c. Note the exact time of injection and the precise activity administered.

3. Uptake Period a. Maintain the mouse under anesthesia on the heating pad for a 60-minute uptake period.[13] This allows the tracer to distribute throughout the body and accumulate in tissues. b. Monitor the animal's vital signs throughout this period.

4. PET/CT Image Acquisition a. Secure the mouse on the scanner bed in a prone position. b. Perform a CT scan for attenuation correction and anatomical localization.[15] Typical parameters are 55 kVp with an exposure time of 500 ms.[15] c. Immediately following the CT, acquire a static PET scan over the region of interest (e.g., the tumor) for 10-15 minutes.[11]

5. Image Reconstruction and Analysis a. Reconstruct the PET data using an appropriate algorithm (e.g., OSEM - Ordered Subset Expectation Maximization). b. Fuse the PET and CT images to correlate metabolic activity with anatomy. c. Draw regions of interest (ROIs) around the tumor and other organs on the fused images. d. Calculate the Standardized Uptake Value (SUV) for the ROIs. The SUVmax (maximum pixel value within an ROI) is a commonly used metric for tumor analysis.[19][20]

References